3-Bromo-5-fluorophenacyl bromide
Overview
Description
3-Bromo-5-fluorophenacyl bromide: is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenacyl bromide typically involves the bromination of 3-fluoroacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting material to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Phenyl alcohols or alkanes.
Scientific Research Applications
3-Bromo-5-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the phenyl ring make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
- 3-Bromo-2-fluorophenacyl bromide
- 3-Bromo-2-chloro-6-fluorophenacyl bromide
- 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide
Comparison: 3-Bromo-5-fluorophenacyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in certain synthetic applications .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRDYWQTSSXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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